molecular formula C11H11N7O5 B3858221 2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide CAS No. 5486-27-1

2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide

Cat. No.: B3858221
CAS No.: 5486-27-1
M. Wt: 321.25 g/mol
InChI Key: SKOBKYVYBJVGKY-UHFFFAOYSA-N
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Description

2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including oxadiazole and nitrophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide typically involves multiple steps. One common method involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures (0–5°C). The mixture is stirred for an hour, followed by filtration and purification through flash column chromatography . Another method involves the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole using hydrogen peroxide in concentrated sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amino derivatives.

Scientific Research Applications

2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide involves interactions with specific molecular targets. The oxadiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The nitrophenyl group may also contribute to the compound’s biological activity by participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide is unique due to its combination of oxadiazole and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7O5/c12-10(9-11(13)17-23-15-9)16-22-5-8(19)14-6-1-3-7(4-2-6)18(20)21/h1-4H,5H2,(H2,12,16)(H2,13,17)(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOBKYVYBJVGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CON=C(C2=NON=C2N)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)CO/N=C(/C2=NON=C2N)\N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416447
Record name AC1NSH2Q
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5486-27-1
Record name AC1NSH2Q
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide
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2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide
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2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide
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2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide
Reactant of Route 5
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2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide
Reactant of Route 6
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2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-nitrophenyl)acetamide

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